N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-24-16-8-5-13(10-17(16)25-2)15-11-26-19(21-15)22-18(23)9-12-3-6-14(20)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAJLLUUVWKNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the acetamide group. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-fluorophenylacetic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Applications
Research has indicated that compounds similar to N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide exhibit promising antimicrobial activities. For instance, studies have shown that thiazole derivatives can effectively combat both Gram-positive and Gram-negative bacterial strains as well as fungal species. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Case Study:
A study reported the synthesis of thiazole derivatives and evaluated their antimicrobial properties against various pathogens using turbidimetric methods. The results indicated that certain derivatives demonstrated significant antimicrobial activity against multiple strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown efficacy against several cancer cell lines, including breast adenocarcinoma (MCF7). The mechanism of action typically involves inducing apoptosis in cancer cells or inhibiting specific signaling pathways related to tumor growth .
Case Study:
In a notable study assessing the anticancer activity of thiazole derivatives, the compound demonstrated significant growth inhibition in MCF7 cell lines when subjected to Sulforhodamine B assays. This highlights its potential as a lead compound for further development into anticancer agents .
Pharmacological Insights
The pharmacokinetic properties of this compound are critical for its application in drug development. Studies have suggested favorable absorption and distribution characteristics due to its chemical structure. Molecular docking studies have also provided insights into how this compound interacts with biological targets at the molecular level .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The table below compares the target compound with key analogs, highlighting substituent differences and biological activities:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., Cl/F in compound 14 ), which may alter electronic properties and binding kinetics.
- Phenoxy vs.
- Activity Trends : Compound 107b demonstrates potent antibacterial activity (MIC: 6.25–12.5 μg/mL), suggesting that methyl and m-tolyl groups synergize for efficacy. The target compound’s dimethoxy and fluorophenyl groups may prioritize antifungal or kinase-targeting applications, though specific data are lacking.
Antibacterial and Antifungal Activity:
- Compound 107b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) : Exhibited broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 6.25–12.5 μg/mL) .
- Phenoxy Derivatives: Limited activity data are reported, but substituents like 4-chloro-3-methylphenoxy () may enhance Gram-positive targeting due to increased lipophilicity.
Kinase Modulation:
Commercial and Industrial Relevance
- Industrial Availability : Compounds like N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyltriazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide (CAS 1091584-55-2) are marketed for research use, indicating industrial interest in complex thiazole derivatives .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, alongside structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
- Molecular Formula : C15H15N5O3S2
- Molar Mass : 377.44 g/mol
- CAS Number : 455310-36-8
- Density : 1.48 ± 0.1 g/cm³ (predicted)
- pKa : 7.37 ± 0.50 (predicted)
Anticancer Activity
Research has shown that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Assay :
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been extensively studied, with promising results against both Gram-positive and Gram-negative bacteria.
Research Findings
- Compounds with structural similarities to this compound demonstrated significant antibacterial activity in comparative studies against standard antibiotics .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The thiazole moiety in the compound contributes to its potential as an antioxidant agent.
Experimental Results
- In vitro assays have indicated that thiazole-containing compounds can scavenge free radicals effectively, which is attributed to their electron-donating substituents on the aromatic rings .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained by examining its structure:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for anticancer and antimicrobial activity |
| Dimethoxy Substituent | Enhances electron density and increases cytotoxicity |
| Fluorophenyl Group | Contributes to selectivity and potency against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
